C6H5CH=CH-CH3
C9H10
trans-beta-Methylstyrene
CAS No.: 637-50-3
Cat. No.: VC21082300
Molecular Formula: C9H10
C6H5CH=CH-CH3
C9H10
Molecular Weight: 118.18 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 637-50-3 |
|---|---|
| Molecular Formula | C9H10 C6H5CH=CH-CH3 C9H10 |
| Molecular Weight | 118.18 g/mol |
| IUPAC Name | [(E)-prop-1-enyl]benzene |
| Standard InChI | InChI=1S/C9H10/c1-2-6-9-7-4-3-5-8-9/h2-8H,1H3/b6-2+ |
| Standard InChI Key | QROGIFZRVHSFLM-QHHAFSJGSA-N |
| Isomeric SMILES | C/C=C/C1=CC=CC=C1 |
| SMILES | CC=CC1=CC=CC=C1 |
| Canonical SMILES | CC=CC1=CC=CC=C1 |
| Boiling Point | 176.9 °C 175.5 °C 175 °C |
| Flash Point | 52 °C |
| Melting Point | -28.2 °C -27.3 °C -29 °C |
Introduction
Fundamental Properties of Trans-beta-Methylstyrene
Trans-beta-Methylstyrene possesses specific physical and chemical properties that determine its behavior in various chemical reactions and applications. The compound exists as a colorless to light yellow clear liquid at room temperature with characteristic aromatic odor . As an unsaturated hydrocarbon, it contains a carbon-carbon double bond in the trans configuration, which influences its reactivity and stereochemical behavior in chemical transformations.
Physical Properties
The physical properties of trans-beta-Methylstyrene provide important information for handling, storage, and application in various chemical processes. These properties are essential for understanding its behavior under different conditions and for designing effective synthetic routes involving this compound.
The low solubility in water combined with its moderate boiling point makes trans-beta-Methylstyrene suitable for various organic reactions in non-aqueous media. Its flash point of 52°C indicates that it should be handled with appropriate safety precautions as it is flammable under certain conditions. The physical state as a liquid at room temperature facilitates its use in laboratory settings without the need for special handling equipment.
Chemical Reactivity
The chemical reactivity of trans-beta-Methylstyrene is largely determined by its unsaturated nature and the presence of both an aromatic ring and a carbon-carbon double bond. This dual functionality allows it to participate in a wide range of chemical transformations, making it a versatile building block in organic synthesis.
The compound readily undergoes typical alkene reactions such as addition, oxidation, and polymerization due to its carbon-carbon double bond. The benzene ring can participate in electrophilic aromatic substitution reactions, providing additional synthetic pathways. The trans configuration of the double bond influences the stereochemical outcome of many reactions, particularly in stereoselective transformations.
Thermochemical data indicates that the hydrogenation of trans-beta-Methylstyrene has an enthalpy change (ΔrH°) of -105.9 ± 1.3 kJ/mol, while the isomerization reaction has an enthalpy change of -11.0 ± 0.3 kJ/mol . These values provide important insights into the energetics of reactions involving this compound and help predict reaction feasibility and equilibrium positions.
Synthetic Preparation Methods
Trans-beta-Methylstyrene can be synthesized through several methods, each with specific advantages depending on the scale, available precursors, and desired purity. Understanding these synthetic routes is crucial for efficient production and utilization of this compound in various applications.
Dehydration of 1-Phenyl-2-propanol
One common method for synthesizing trans-beta-Methylstyrene involves the dehydration of 1-phenyl-2-propanol using acidic catalysts. This approach typically employs catalysts such as sulfuric acid or phosphoric acid under controlled temperature conditions. The reaction proceeds through an elimination mechanism, where water is removed from the alcohol precursor to form the carbon-carbon double bond. The trans configuration is thermodynamically favored under these conditions, leading to the preferential formation of trans-beta-Methylstyrene.
The reaction can be represented as follows:
1-Phenyl-2-propanol + H⁺ catalyst → Trans-beta-Methylstyrene + H₂O
This method is advantageous when 1-phenyl-2-propanol is readily available, and the reaction conditions can be controlled to minimize side reactions.
Isomerization of Alpha-Methylstyrene
Another synthetic route involves the isomerization of alpha-Methylstyrene using appropriate catalysts. This method typically employs transition metal catalysts such as palladium on carbon or nickel under specific conditions. The isomerization occurs through a reversible addition-elimination mechanism, where the thermodynamically more stable trans-beta-Methylstyrene is formed preferentially.
Alpha-Methylstyrene + catalyst → Trans-beta-Methylstyrene
This approach is particularly useful when alpha-Methylstyrene is more readily available than other precursors, and the reaction conditions can be optimized to favor the formation of the trans isomer.
Industrial Production Methods
In industrial settings, trans-beta-Methylstyrene is often produced through catalytic dehydrogenation of appropriate precursors. This process typically involves high temperatures and metal oxide catalysts to achieve efficient conversion. The industrial-scale production requires careful control of reaction parameters to ensure high yields and purity of the final product.
The commercial product is often stabilized with additives such as tert-butylcatechol (TBC) to prevent unwanted polymerization during storage and transportation . This stabilization is essential for maintaining the quality and reactivity of trans-beta-Methylstyrene for extended periods.
Chemical Reactions Analysis
Trans-beta-Methylstyrene participates in a diverse range of chemical reactions, making it a valuable intermediate in organic synthesis. Its reactivity is influenced by both the aromatic ring and the carbon-carbon double bond, providing multiple sites for chemical transformations.
Oxidation Reactions
Trans-beta-Methylstyrene can undergo oxidation to form various products, including epoxides. The epoxidation reaction typically involves the use of oxidants such as hydrogen peroxide or peracids, often in the presence of catalysts. In more complex systems, the epoxidation can be conducted using nickel catalysts with benzyltributylammonium bromide as a phase-transfer agent in dichloromethane solutions.
The resulting epoxides are valuable intermediates in organic synthesis, providing access to a variety of functionalized compounds through ring-opening reactions. The stereochemistry of the original trans double bond can influence the stereochemical outcome of the epoxidation, leading to stereoselective formation of epoxide products.
Reduction Reactions
The reduction of trans-beta-Methylstyrene typically results in the formation of the corresponding alkane, 1-phenylpropane. This transformation is commonly achieved using hydrogen gas in the presence of metal catalysts such as palladium or nickel. The reduction reaction saturates the carbon-carbon double bond while leaving the aromatic ring intact, demonstrating the selective reactivity that can be achieved with this compound.
The enthalpy change for the hydrogenation reaction is -105.9 ± 1.3 kJ/mol, indicating that the reaction is exothermic and thermodynamically favorable . This energetic favorability contributes to the efficiency of hydrogenation processes involving trans-beta-Methylstyrene.
Electrophilic Substitution Reactions
The aromatic ring in trans-beta-Methylstyrene can participate in electrophilic aromatic substitution reactions with various electrophiles. Common examples include halogenation, nitration, and alkylation reactions, which occur preferentially at specific positions on the aromatic ring based on the directing effects of the propenyl substituent.
These reactions typically require acidic or basic conditions depending on the specific transformation and can lead to a variety of substituted derivatives. The presence of the propenyl side chain influences the regioselectivity of these reactions, often directing substitution to the ortho and para positions relative to the side chain.
Polymerization Behavior
Trans-beta-Methylstyrene can undergo polymerization reactions, particularly under thermal or free-radical conditions. This reactivity necessitates the use of stabilizers like tert-butylcatechol (TBC) in commercial products to prevent unwanted polymerization during storage .
The polymerization proceeds through the carbon-carbon double bond and can lead to the formation of homopolymers or copolymers when combined with other monomers. The resulting polymers possess unique properties based on the structure of the trans-beta-Methylstyrene units incorporated into the polymer chain.
Applications in Scientific Research
Trans-beta-Methylstyrene has found various applications in scientific research, particularly in the fields of organic chemistry, materials science, and pharmaceutical development. Its unique structure and reactivity make it a valuable compound for studying fundamental chemical processes and developing new synthetic methodologies.
Synthetic Organic Chemistry
In synthetic organic chemistry, trans-beta-Methylstyrene serves as an important building block for the construction of more complex molecules. It has been utilized in the preparation of exo-chromans through the oxa analogue of the Povarov reaction, demonstrating its utility in heterocycle synthesis. The stereospecific nature of many reactions involving this compound makes it particularly valuable for stereoselective syntheses.
The compound has also been employed as a substrate in the development and evaluation of new catalytic systems and synthetic methodologies. Its well-defined structure and reactivity provide a useful benchmark for assessing the efficiency and selectivity of novel synthetic approaches.
Asymmetric Epoxidation Studies
Trans-beta-Methylstyrene has been extensively used as a substrate in studies of asymmetric epoxidation reactions. These studies typically focus on the development of chiral catalysts capable of inducing enantioselectivity in the epoxidation process. The resulting epoxides are valuable intermediates in the synthesis of biologically active compounds and pharmaceutical ingredients.
The analysis of the enantiomeric excess (ee) in these reactions provides important insights into the effectiveness of various catalytic systems. The structural features of trans-beta-Methylstyrene make it an ideal substrate for these studies, as the stereochemical outcome of the epoxidation can be readily determined using standard analytical techniques.
Computational Chemistry Investigations
Computational studies involving trans-beta-Methylstyrene have provided valuable insights into reaction mechanisms and energetics. Density functional theory (DFT) calculations have been used to investigate various aspects of reactions involving this compound, including epoxidation mechanisms and transition state structures.
These computational investigations have revealed important details about the asynchronicity of transition states in epoxidation reactions and the factors influencing stereoselectivity. The results have helped guide the development of more efficient and selective synthetic methodologies based on a deeper understanding of the underlying reaction mechanisms.
Biological Activity and Toxicological Profile
While primarily known for its chemical applications, trans-beta-Methylstyrene has been investigated for potential biological activities and toxicological properties. Understanding these aspects is crucial for the safe handling and potential applications of this compound in biological contexts.
Cancer Research Applications
Trans-beta-Methylstyrene and its derivatives have been evaluated in the context of cancer research, particularly for their effects on hypoxia-inducible factor (HIF) activity. Studies have indicated that certain derivatives can significantly down-regulate HIF-1α expression, which is crucial for tumor growth and survival under low oxygen conditions.
These findings suggest potential applications in cancer therapy, although considerable additional research would be required to develop clinically viable agents. The ability to modulate HIF activity represents an interesting direction for further investigation into the biological effects of trans-beta-Methylstyrene derivatives.
Toxicological Considerations
The toxicological profile of trans-beta-Methylstyrene indicates several hazards that must be considered during handling and use . It is classified as causing skin irritation and serious eye irritation, necessitating appropriate protective measures. Additionally, it is toxic to aquatic life with long-lasting effects, highlighting the importance of proper disposal and environmental considerations.
The compound is also flammable (flash point 52°C), requiring appropriate safety precautions during storage and handling . These hazards are typical of many organic compounds with similar structures and can be managed through standard laboratory safety protocols.
Comparison with Related Compounds
Comparing trans-beta-Methylstyrene with structurally related compounds provides valuable insights into the effects of structural variations on physical properties, reactivity, and applications. This comparative analysis helps contextualize the unique features of trans-beta-Methylstyrene within the broader family of styrene derivatives.
Comparison with Alpha-Methylstyrene
Alpha-Methylstyrene differs from trans-beta-Methylstyrene in the position of the methyl group, which is attached to the alpha carbon (adjacent to the aromatic ring) rather than the beta position. This structural difference significantly affects the reactivity and physical properties of the compound.
The isomerization of alpha-Methylstyrene to trans-beta-Methylstyrene has an enthalpy change of -11.0 ± 0.3 kJ/mol, indicating that trans-beta-Methylstyrene is thermodynamically more stable . This stability difference influences the equilibrium position in isomerization reactions and contributes to the preferential formation of the trans isomer under many reaction conditions.
Comparison with Styrene
Styrene, the parent compound without methyl substitution, exhibits different physical properties and reactivity compared to trans-beta-Methylstyrene. The presence of the methyl group in trans-beta-Methylstyrene affects various aspects including boiling point, reactivity in polymerization, and stereochemical considerations in addition reactions.
The methyl substituent in trans-beta-Methylstyrene introduces steric effects that can influence reaction rates and selectivity. Additionally, the methyl group can provide electronic effects through inductive and hyperconjugative mechanisms, further differentiating the reactivity of trans-beta-Methylstyrene from that of styrene.
Comparison with Cis-beta-Methylstyrene
Cis-beta-Methylstyrene represents the geometric isomer of trans-beta-Methylstyrene, with the methyl group and phenyl ring on the same side of the carbon-carbon double bond. This spatial arrangement leads to significant differences in physical properties and reactivity.
The trans isomer is generally more stable than the cis isomer due to reduced steric interactions, which is reflected in their relative energies and equilibrium distributions in isomerization reactions. This stability difference influences the preferential formation of the trans isomer in many synthetic routes and its predominance in commercial products.
Current Research and Future Directions
Research involving trans-beta-Methylstyrene continues to evolve, with several emerging trends and potential future applications. Understanding these developments provides insights into the ongoing relevance of this compound in chemical research and technology.
Advanced Catalytic Systems
Current research is exploring advanced catalytic systems for stereoselective transformations of trans-beta-Methylstyrene. These investigations focus on developing more efficient and selective catalysts for reactions such as epoxidation, hydrogenation, and carbon-carbon bond formation.
The use of transition metal complexes, organocatalysts, and biocatalytic approaches represents promising directions for enhancing the synthetic utility of trans-beta-Methylstyrene. These catalytic systems aim to achieve higher levels of stereoselectivity, milder reaction conditions, and improved environmental compatibility.
Green Chemistry Applications
The principles of green chemistry are increasingly being applied to reactions involving trans-beta-Methylstyrene, with emphasis on reducing waste, using renewable resources, and minimizing energy consumption. These efforts include the development of solvent-free reactions, recyclable catalysts, and more efficient synthetic routes.
Water-based reaction systems, ionic liquids, and supercritical fluids are being explored as alternative reaction media for transformations involving trans-beta-Methylstyrene. These approaches aim to reduce the environmental impact of chemical processes while maintaining or improving reaction efficiency.
Materials Science Applications
Trans-beta-Methylstyrene and its derivatives are being investigated for applications in materials science, particularly in the development of specialty polymers with unique properties. These materials may find applications in areas such as coatings, adhesives, and functional materials.
The controlled polymerization of trans-beta-Methylstyrene, either alone or in combination with other monomers, offers pathways to polymers with tailored properties. The stereochemical features of the monomer can influence the microstructure of the resulting polymers, affecting properties such as thermal stability, mechanical strength, and optical characteristics.
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